6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
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Overview
Description
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at different positions on the naphthyridine ring .
Scientific Research Applications
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets. For instance, some derivatives act as dopamine receptor agonists, mimicking the action of neurotransmitters in the brain . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-ones: Another class of compounds with a similar fused-ring system.
Uniqueness
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-propyl-7,8-dihydro-5H-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C11H16N2O/c1-2-4-13-5-3-11-9(8-13)6-10(14)7-12-11/h6-7,14H,2-5,8H2,1H3 |
InChI Key |
LXRZTKFDXPRWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C=C(C=N2)O |
Origin of Product |
United States |
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